molecular formula C17H11F2N B13117256 2,4-Bis(2-fluorophenyl)pyridine

2,4-Bis(2-fluorophenyl)pyridine

Cat. No.: B13117256
M. Wt: 267.27 g/mol
InChI Key: SSRMTMIFSZOENI-UHFFFAOYSA-N
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Description

2,4-Bis(2-fluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two fluorophenyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2-fluorophenyl)pyridine typically involves the reaction of 2-fluorobenzaldehyde with pyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like sodium carbonate or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Bis(2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(2-fluorophenyl)pyridine is unique due to the presence of two fluorophenyl groups, which impart specific electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H11F2N

Molecular Weight

267.27 g/mol

IUPAC Name

2,4-bis(2-fluorophenyl)pyridine

InChI

InChI=1S/C17H11F2N/c18-15-7-3-1-5-13(15)12-9-10-20-17(11-12)14-6-2-4-8-16(14)19/h1-11H

InChI Key

SSRMTMIFSZOENI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=CC=CC=C3F)F

Origin of Product

United States

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